molecular formula C18H17NO2 B1680223 1-((4-Methoxyanilino)methyl)-2-naphthol CAS No. 6638-24-0

1-((4-Methoxyanilino)methyl)-2-naphthol

Cat. No.: B1680223
CAS No.: 6638-24-0
M. Wt: 279.3 g/mol
InChI Key: IBZVGAKJSAZIAB-UHFFFAOYSA-N
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Description

1-((4-Methoxyanilino)methyl)-2-naphthol is an organic compound that features a naphthol core substituted with a methoxyanilino group

Preparation Methods

The synthesis of 1-((4-Methoxyanilino)methyl)-2-naphthol typically involves the reaction of 2-naphthol with 4-methoxyaniline in the presence of a suitable catalyst. One common method is the Schiff base reduction route, where the intermediate Schiff base is reduced to yield the final product . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-((4-Methoxyanilino)methyl)-2-naphthol undergoes various chemical reactions, including:

Scientific Research Applications

1-((4-Methoxyanilino)methyl)-2-naphthol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((4-Methoxyanilino)methyl)-2-naphthol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyanilino group can form hydrogen bonds and other interactions with these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar compounds to 1-((4-Methoxyanilino)methyl)-2-naphthol include:

Properties

IUPAC Name

1-[(4-methoxyanilino)methyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-21-15-9-7-14(8-10-15)19-12-17-16-5-3-2-4-13(16)6-11-18(17)20/h2-11,19-20H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZVGAKJSAZIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=C(C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90985019
Record name 1-[(4-Methoxyanilino)methyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90985019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6638-24-0
Record name NSC47924
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47924
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(4-Methoxyanilino)methyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90985019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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